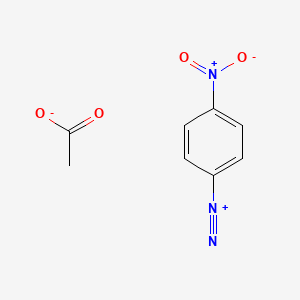

Benzenediazonium, 4-nitro-, acetate

Description

Contextual Significance of Diazonium Salts as Synthetic Intermediates in Modern Organic Chemistry

Arenediazonium salts, with the general formula ArN₂⁺X⁻, are prized for the exceptional leaving group ability of the dinitrogen molecule (N₂). researchgate.net This property facilitates a host of transformation reactions where the diazonium group is replaced by various nucleophiles. mychemblog.com The process of forming these salts, known as diazotization, typically involves the reaction of a primary aromatic amine with nitrous acid, which is itself generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures to ensure the stability of the diazonium salt. byjus.commychemblog.com

The synthetic utility of diazonium salts is extensive. quizlet.com They are pivotal in the Sandmeyer and Gattermann reactions for introducing halides (Cl, Br) and cyano groups onto an aromatic ring using copper salts as catalysts. quizlet.com The Schiemann reaction provides a pathway to aryl fluorides, while hydrolysis can yield phenols. quizlet.commasterorganicchemistry.com Furthermore, they are crucial in the synthesis of azo compounds, which are widely used as dyes and pigments, through coupling reactions with activated aromatic systems like phenols and anilines. unacademy.commychemblog.com This broad reactivity spectrum makes diazonium salts fundamental building blocks in the synthesis of pharmaceuticals, agrochemicals, and various other complex organic molecules. rsc.org

Specific Focus: Benzenediazonium (B1195382), 4-nitro-, acetate (B1210297)

Benzenediazonium, 4-nitro-, acetate is a specific arenediazonium salt characterized by a nitro group at the para position of the benzene (B151609) ring and an acetate counter-ion. The presence of the electron-withdrawing nitro group significantly influences the reactivity and stability of the diazonium cation.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 61694-11-9 |

| Molecular Formula | C₈H₇N₃O₄ |

| Molecular Weight | 209.16 g/mol |

| IUPAC Name | 4-nitrobenzenediazonium (B87018);acetate |

Source: Guidechem guidechem.com, Benchchem

The synthesis of this compound typically involves the diazotization of 4-nitroaniline (B120555). This is achieved by reacting 4-nitroaniline with a source of nitrous acid, such as sodium nitrite, in an acidic medium. The choice of acid can influence the final counter-ion. While hydrochloric acid is commonly used to produce the chloride salt, subsequent treatment with a salt like sodium acetate can yield the acetate form.

The 4-nitrobenzenediazonium cation is a key intermediate in various chemical reactions. For instance, it is used in the synthesis of various azo dyes. unacademy.com The reaction with an ammonium (B1175870) salt in the presence of sodium hydroxide (B78521) results in the formation of a colored compound. doubtnut.com It also serves as a reagent for the spectrophotometric determination of certain aromatic compounds. fishersci.com

Evolution of Research on Nitro-Substituted Arenediazonium Compounds

The study of nitro-substituted arenediazonium compounds has a rich history intertwined with the development of synthetic organic chemistry. The introduction of a nitro group onto the aromatic ring of a diazonium salt has been a subject of interest due to the profound electronic effects it imparts. The nitro group, being strongly electron-withdrawing, enhances the electrophilicity of the diazonium ion, making it more reactive in certain reactions like azo coupling. researchgate.net

Early research focused on understanding the fundamental reactivity of these compounds, particularly in the context of dye synthesis. The ability of nitro-substituted diazonium salts to form intensely colored azo dyes upon reaction with various coupling components was a major driver of their investigation. unacademy.com

In more recent times, research has expanded to explore the utility of these compounds in more complex synthetic transformations. researchgate.net The presence of the nitro group can influence the regioselectivity of reactions and can itself be a handle for further functionalization. researchgate.net Modern synthetic methods continue to leverage the unique properties of nitro-substituted arenediazonium salts for the construction of intricate molecular architectures. mdpi.com The ongoing exploration of their reactivity continues to open new avenues for the synthesis of novel organic materials and biologically active molecules. nih.gov

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-nitroaniline |

| Sodium nitrite |

| Hydrochloric acid |

| Sodium acetate |

| Aniline (B41778) |

| Phenol (B47542) |

| Benzenediazonium chloride |

Structure

3D Structure of Parent

Properties

CAS No. |

61694-11-9 |

|---|---|

Molecular Formula |

C8H7N3O4 |

Molecular Weight |

209.16 g/mol |

IUPAC Name |

4-nitrobenzenediazonium;acetate |

InChI |

InChI=1S/C6H4N3O2.C2H4O2/c7-8-5-1-3-6(4-2-5)9(10)11;1-2(3)4/h1-4H;1H3,(H,3,4)/q+1;/p-1 |

InChI Key |

LZOXVDBQYCHFFN-UHFFFAOYSA-M |

Canonical SMILES |

CC(=O)[O-].C1=CC(=CC=C1[N+]#N)[N+](=O)[O-] |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving Benzenediazonium, 4 Nitro , Acetate

Fundamental Reaction Pathways

Benzenediazonium (B1195382), 4-nitro-, acetate (B1210297) is a versatile intermediate in organic synthesis, capable of undergoing reactions through several distinct mechanistic pathways. These pathways are largely dictated by the reaction conditions, the nature of the reactants, and the presence of catalysts. The primary reaction routes include radical mechanisms, electrophilic aromatic substitutions, and nucleophilic substitution reactions.

Radical Mechanism Pathways (e.g., Homolytic Cleavage and Aryl Radical Formation)

Under certain conditions, such as thermal or photochemical initiation, or in the presence of reducing agents, 4-nitrobenzenediazonium (B87018) acetate can undergo homolytic cleavage of the C-N bond. This process generates a 4-nitrophenyl radical, a highly reactive intermediate, and nitrogen gas.

The formation of the aryl radical is a key step that initiates a chain reaction. This radical can then participate in a variety of transformations, including hydrogen atom abstraction from the solvent or another reactant, or addition to an aromatic ring to form biaryl compounds. The presence of radical chain suppressors can inhibit these reactions, providing evidence for the operation of a radical mechanism. rsc.org For instance, the decomposition of diazonium salts can be influenced by the presence of species that can trap the aryl radicals as they form.

The reduction of diazonium salts by reagents like hypophosphorous acid is also proposed to proceed through a free radical chain mechanism. acs.org This pathway involves the formation of an aryl radical which then abstracts a hydrogen atom to yield the final reduced product.

Electrophilic Aromatic Substitution Mechanisms

The 4-nitrobenzenediazonium cation is a potent electrophile due to the strong electron-withdrawing nature of both the diazonium group and the nitro group. nih.gov This high electrophilicity allows it to participate in electrophilic aromatic substitution (SEAr) reactions with activated aromatic compounds. wikipedia.org

In this mechanism, the aromatic substrate acts as a nucleophile, attacking the terminal nitrogen of the diazonium salt. This attack leads to the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. libretexts.org The subsequent loss of a proton from the aromatic ring restores aromaticity and yields the final azo-coupled product. masterorganicchemistry.commakingmolecules.com The rate of these reactions is highly dependent on the nature of the substituent on the aromatic nucleophile; electron-donating groups enhance the reaction rate, while electron-withdrawing groups retard it.

Nucleophilic Substitution Reactions of the Diazonium Group

The diazonium group (-N₂⁺) is an excellent leaving group, readily departing as dinitrogen gas (N₂), a very stable molecule. numberanalytics.com This characteristic facilitates nucleophilic substitution reactions where the diazonium group is replaced by a nucleophile. libretexts.org These reactions, often referred to as Sandmeyer-type reactions when a copper(I) salt is used as a catalyst, are a cornerstone of synthetic organic chemistry. masterorganicchemistry.com

The mechanism can proceed through different pathways depending on the nucleophile and reaction conditions. In some cases, particularly with less reactive nucleophiles, the reaction may proceed via an SN1-like mechanism involving the formation of a highly unstable aryl cation after the loss of N₂. youtube.com This cation is then rapidly attacked by the nucleophile.

Alternatively, with more reactive nucleophiles or in the presence of catalysts like copper salts, the mechanism can involve single-electron transfer (SET) processes, leading to the formation of an aryl radical. masterorganicchemistry.com The nucleophile then combines with this radical to form the final product. The presence of a strong electron-withdrawing group like the nitro group makes the benzene (B151609) ring highly electron-deficient, which can also enable a direct nucleophilic aromatic substitution (SNAr) mechanism, particularly when the nucleophile is strong and the leaving group is positioned ortho or para to the activating group. youtube.comlibretexts.org

Influence of the 4-Nitro Substituent on Reaction Kinetics and Selectivity

The 4-nitro group exerts a profound influence on the reactivity of the benzenediazonium cation. As a powerful electron-withdrawing group, it significantly impacts the kinetics and selectivity of the reactions in which the diazonium salt participates. numberanalytics.com

The nitro group deactivates the aromatic ring towards electrophilic attack, making reactions like further nitration or sulfonation more difficult. nih.gov Conversely, it strongly activates the ring for nucleophilic aromatic substitution by stabilizing the negatively charged Meisenheimer intermediate that can form during the reaction. libretexts.org This stabilization is most effective when the nitro group is positioned ortho or para to the leaving group.

In the context of the diazonium group itself, the 4-nitro substituent enhances its electrophilicity, making it a more potent electrophile in azo coupling reactions. nih.gov It also influences the stability of the diazonium salt; while electron-withdrawing groups generally increase the reactivity and decrease the stability of diazonium salts, they are crucial for many of their synthetic applications. numberanalytics.com The electrochemical reduction of 4-nitrobenzenediazonium has been shown to be a complex process, with the potential at which the grafting to an electrode surface occurs being distinct from the potential of nitro group reduction. researchgate.net

Role of the Acetate Counterion in Reaction Mechanisms

The counterion associated with the diazonium cation, in this case, acetate (CH₃COO⁻), can play a significant role in the reaction mechanism, although it is often considered a spectator ion. The acetate ion can function as a base, influencing the pH of the reaction medium and potentially deprotonating substrates or intermediates.

In certain reactions, the acetate counterion can also act as a nucleophile. For instance, in the decomposition of diazonium salts, the acetate ion can compete with other nucleophiles present in the reaction mixture to attack the aryl cation or radical intermediate, leading to the formation of phenyl acetate derivatives. The effectiveness of the acetate counterion as a nucleophile or base can be influenced by the solvent and other reaction conditions. nih.gov Studies on other types of reactions have shown that the acetate counterion can be more effective than other counterions like chloride or hexafluorophosphate (B91526) in promoting certain transformations. nih.gov

Solvent Effects on Reaction Mechanisms and Outcomes

The choice of solvent can have a dramatic effect on the reaction mechanism and the final products. The polarity of the solvent can influence the rates of both ionic and radical reactions. rsc.org For instance, polar solvents can stabilize charged intermediates and transition states, thereby accelerating reactions that proceed through ionic pathways.

In the case of radical reactions, the solvent can act as a hydrogen atom donor, participating directly in the reaction pathway. The solubility of reactants and intermediates in different solvents also plays a crucial role. For example, the reduction of nitrophenols has been shown to be significantly affected by the solvent composition, with the reaction rate decreasing in the presence of alcohols compared to water. nih.govcam.ac.uk This has been attributed in part to the higher solubility of oxygen in alcohols, which can interfere with reductive processes.

Applications of Benzenediazonium, 4 Nitro , Acetate in Advanced Organic Transformations

Azo Coupling Reactions

The electrophilic nature of the diazonium cation is central to its utility in azo coupling reactions, a cornerstone of synthetic dye chemistry. nih.govcuhk.edu.hkmiracosta.edu This reaction involves an electrophilic aromatic substitution where the diazonium salt attacks an electron-rich coupling component, such as a phenol (B47542) or an aniline (B41778) derivative, to form an azo compound characterized by the -N=N- linkage. nih.gov

Synthesis of Advanced Azo Dyes and Pigments

The reaction of 4-nitrobenzenediazonium (B87018) salts with various aromatic compounds yields a wide spectrum of azo dyes and pigments. nih.govunb.ca The color and properties of the resulting dye are determined by the extended conjugated system formed and the nature of the substituents on both aromatic rings. cuhk.edu.hkijcrt.org The electron-withdrawing nitro group on the diazonium component often imparts deep colors to the final products. blogspot.com

For instance, coupling 4-nitrobenzenediazonium with different nucleophiles leads to a range of colored compounds. The synthesis is typically performed in an ice-cold acidic medium to ensure the stability of the diazonium salt, which is then immediately used in the coupling step with an electron-rich partner. nih.gov

Table 1: Examples of Azo Dyes Synthesized from 4-Nitrobenzenediazonium Salts

| Coupling Component | Resulting Dye/Pigment Color | Reference |

| Salicylic Acid | Darkish Red | blogspot.com |

| N,N-Dimethylaniline | Brightly colored azo dye | miracosta.edu |

| 1,3-Di(pyrrolidinyl)benzene | Novel azo-compound | nih.gov |

| 1,3-Dimethoxybenzene | Novel azo-compound | nih.gov |

The synthesis process involves diazotization of a primary aromatic amine, like 4-nitroaniline (B120555), followed by coupling with electron-rich nucleophiles. nih.govblogspot.com These dyes are significant in industrial organic chemistry, though many diazonium salts are unstable and potentially explosive when dry. nih.gov

Formation of Functionalized Azo Compounds for Materials Science

Beyond traditional dyeing, the azo compounds derived from 4-nitrobenzenediazonium salts are integral to the development of advanced materials. These functionalized molecules are utilized in applications such as nonlinear optics and polymer science. nih.govsigmaaldrich.com

One strategy involves synthesizing azo dyes that can be polymerized. For example, an azo dye was created by coupling a 4-nitrobenzenediazonium salt with 6-(methyl(phenyl)amino)hexan-1-ol. This product was then treated with acryloyl chloride or methacryloyl chloride to introduce a polymerizable group. The resulting monomers were homopolymerized or copolymerized with methyl methacrylate (B99206) to create linear, soluble polymers with applications in nonlinear optics. nih.gov The incorporation of the nitro-substituted azo chromophore into a polymer backbone can lead to materials with significant second-order nonlinear optical properties, which are crucial for technologies like frequency doubling of light.

Carbon-Carbon Bond Forming Reactions

The 4-nitrobenzenediazonium cation is a valuable precursor for generating the 4-nitrophenyl radical, which can participate in various carbon-carbon bond-forming reactions. These transformations are essential for synthesizing complex organic molecules, including pharmaceuticals and electronic materials. rsc.org

Palladium-Catalyzed Cross-Coupling Reactions (e.g., with Boronic Acids)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming C-C bonds. youtube.comyoutube.comlibretexts.org Aryl diazonium salts, including 4-nitrobenzenediazonium tetrafluoroborate (B81430), have been successfully employed as coupling partners with arylboronic acids and their derivatives. nih.govrsc.orgresearchgate.net These reactions provide a pathway to biaryl compounds, which are common structural motifs in many biologically active molecules and functional materials. rsc.orgnih.gov

The reaction typically involves a palladium(0) catalyst which undergoes oxidative addition with the diazonium salt. Subsequent transmetalation with the organoboron species and reductive elimination yields the biaryl product and regenerates the catalyst. libretexts.org The use of diazonium salts can sometimes offer advantages over traditional aryl halides, including milder reaction conditions. Research has shown that palladium-catalyzed coupling of aryldiazonium tetrafluoroborate salts with arylboronic esters can proceed in aqueous media at relatively mild temperatures. researchgate.net

Table 2: Examples of Palladium-Catalyzed Cross-Coupling using Aryl Diazonium Salts

| Diazonium Salt Type | Coupling Partner | Catalyst System | Key Feature | Reference |

| Aryldiazonium Tetrafluoroborates | Arylboronic Esters | Palladium-based | Proceeds in aqueous media | researchgate.net |

| Phenol Diazonium Salts | Aryl Trifluoroborates | Palladium-based | Protecting-group-free synthesis | rsc.org |

| Protected Aryl Diazonium Ions | Aryl Organoboranes | Palladium-based | Protecting group remains intact | nih.gov |

Arylation Reactions (e.g., Meerwein Arylation, C-H Arylation, α-Arylation of Enol Acetates)

The 4-nitrobenzenediazonium moiety is a potent arylating agent capable of participating in several types of arylation reactions.

Meerwein Arylation : This classic reaction involves the addition of an aryl radical, generated from a diazonium salt, to an electron-poor alkene. wikipedia.orgthermofisher.com The reaction is typically catalyzed by a metal salt, such as copper(II) chloride. thermofisher.com The 4-nitrophenyl group can be added across a double bond, leading to the formation of a new C-C bond and subsequent elimination to form an arylated vinyl compound. wikipedia.org Recent advancements have shown that photocatalysis can be an even more advantageous method for inducing the one-electron reduction of the diazonium salt to generate the necessary aryl radical, improving upon the classic copper-catalyzed protocol. nih.govnih.gov

C-H Arylation : Direct C-H arylation is a highly desirable transformation that avoids the need for pre-functionalized substrates. researchgate.net Aryl diazonium salts are effective reagents for the C-H arylation of (hetero)arenes. rsc.orgresearchgate.net This can be achieved through various catalytic systems, including photoredox catalysis, which offers a metal-free alternative for generating aryl radicals under mild conditions. researchgate.netnih.gov

α-Arylation of Enol Acetates : A modern approach for the α-arylation of ketones involves the reaction of enol acetates with aryl diazonium salts. acs.orgresearchgate.net This method can be mediated by visible light photoredox catalysis, using catalysts like [Ru(bpy)₃]Cl₂. acs.orgfigshare.com The reaction of 4-nitrobenzenediazonium tetrafluoroborate with isopropenyl acetate (B1210297), for example, produces the corresponding α-arylated ketone in high yield at room temperature, avoiding the need for harsh bases or preformed metal enolates. acs.org This provides an environmentally benign route to α-arylated ketones. acs.orgresearchgate.net

Formation of Biaryl Compounds

The synthesis of unsymmetrical biaryls is a significant area of organic chemistry, and diazonium salts have played a historical and ongoing role since the seminal Gomberg-Bachmann reaction. rsc.orglibretexts.org This reaction involves the base-promoted coupling of a diazonium salt with an arene. libretexts.org While traditional yields were often low due to side reactions, modern methods have greatly expanded the scope and efficiency of biaryl synthesis using diazonium salts. rsc.orglibretexts.org

As discussed in section 4.2.1, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling are a primary modern method for synthesizing biaryls from diazonium salts and boronic acids. rsc.orgnih.gov Furthermore, radical-based C-H arylation of one arene with a diazonium salt derived from another provides a direct route to biaryls. rsc.orgresearchgate.net These advanced methods have enabled the synthesis of a vast array of biaryl compounds important in fields ranging from pharmaceuticals to optoelectronics. rsc.org

Functional Group Interconversions

The diazonium group of benzenediazonium (B1195382), 4-nitro-, acetate is an excellent leaving group, facilitating numerous substitution reactions that allow for the introduction of a wide array of functional groups onto the aromatic ring.

The replacement of the diazonium group with halides is a cornerstone of synthetic aromatic chemistry, providing access to aryl halides that are often difficult to synthesize through direct halogenation.

Sandmeyer Reaction: This reaction utilizes copper(I) salts to catalyze the substitution of the diazonium group with a halide (Cl, Br) or a pseudohalide (CN). wikipedia.orgmasterorganicchemistry.comlibretexts.org The reaction proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism. wikipedia.orglibretexts.org A one-electron transfer from the copper(I) catalyst to the diazonium salt initiates the formation of an aryl radical with the loss of nitrogen gas. wikipedia.orglibretexts.org The aryl radical then reacts with the copper(II) halide to yield the corresponding aryl halide and regenerate the copper(I) catalyst. wikipedia.org For instance, benzenediazonium, 4-nitro-, acetate can be converted to 1-chloro-4-nitrobenzene (B41953) or 1-bromo-4-nitrobenzene (B128438) using CuCl or CuBr, respectively. wikipedia.orgmasterorganicchemistry.com

Balz-Schiemann Reaction: To introduce a fluorine atom, the Balz-Schiemann reaction is employed. wikipedia.orgorganic-chemistry.org This reaction involves the thermal decomposition of an aryldiazonium tetrafluoroborate salt, which is typically prepared by treating the diazonium salt with fluoroboric acid (HBF₄). masterorganicchemistry.comwikipedia.orgbyjus.com Unlike the Sandmeyer reaction, the Balz-Schiemann reaction does not require a metal catalyst and is believed to proceed through the formation of an unstable aryl cation. wikipedia.org This cation then abstracts a fluoride (B91410) ion from the tetrafluoroborate anion (BF₄⁻) to form the aryl fluoride, with nitrogen gas and boron trifluoride as byproducts. wikipedia.orgbyjus.com Recent studies have explored variations of this reaction using different solvents and conditions to improve yields and efficiency. nih.govsemanticscholar.org

Table 1: Halogenation Reactions of this compound

| Reaction | Reagent(s) | Product | Key Features |

|---|---|---|---|

| Sandmeyer (Chlorination) | CuCl | 1-Chloro-4-nitrobenzene | Copper(I) catalyzed, radical mechanism. wikipedia.orglibretexts.org |

| Sandmeyer (Bromination) | CuBr | 1-Bromo-4-nitrobenzene | Copper(I) catalyzed, radical mechanism. wikipedia.orglibretexts.org |

| Balz-Schiemann | HBF₄, heat | 1-Fluoro-4-nitrobenzene | Thermal decomposition of tetrafluoroborate salt, no metal catalyst. wikipedia.orgbyjus.com |

The diazonium group can be removed through reduction, leading to the formation of nitrobenzene (B124822) or further reduced to aromatic amines. The electrochemical reduction of 4-nitrobenzenediazonium salts has been a subject of detailed study. researchgate.netresearchgate.net

The reduction of the diazonium group can be achieved using various reducing agents. For instance, hypophosphorous acid (H₃PO₂) is commonly used to replace the diazonium group with a hydrogen atom, yielding nitrobenzene. This reaction is a valuable tool for deamination.

Furthermore, the nitro group itself can be reduced. The electrochemical reduction of the nitro group in 4-nitrobenzenediazonium has been shown to proceed through intermediate species. researchgate.net The process can lead to the formation of hydroxylamine (B1172632) and subsequently the corresponding amine. researchgate.net The complete reduction of both the diazonium and the nitro group would ultimately yield aniline. The reduction of nitroarenes to anilines is a critical transformation in the synthesis of many industrially important compounds, including dyes and pharmaceuticals. chemrxiv.orgmagritek.comdoubtnut.com

Table 2: Reduction Products of this compound

| Product | Reaction Conditions |

|---|---|

| Nitrobenzene | Reduction of the diazonium group (e.g., with H₃PO₂). |

| 4-Nitroaniline | Selective reduction of the diazonium group followed by reduction of the nitro group. |

| Aniline | Complete reduction of both the diazonium and nitro groups. |

Beyond halides, the diazonium group can be displaced by other nucleophiles, such as hydroxyl and alkoxy groups, expanding the synthetic utility of this compound.

Replacement by a Hydroxyl Group: The introduction of a hydroxyl group to form 4-nitrophenol (B140041) is typically achieved by heating the aqueous solution of the diazonium salt. wikipedia.orglibretexts.org This reaction, sometimes referred to as the "Verkochung" (boiling) method, proceeds by the reaction of the diazonium ion with water. wikipedia.org The presence of a nitro group, which is an electron-withdrawing group, can influence the reactivity of the aromatic ring in such substitution reactions. quora.com

Replacement by an Alkoxy Group: The formation of alkoxybenzenes (ethers) can be accomplished by reacting the diazonium salt with an alcohol. For example, reaction with ethanol (B145695) can yield ethoxybenzene, although other products may also form. quora.com The reaction conditions can be tailored to favor the desired substitution product.

Table 3: Other Substitution Reactions of this compound

| Nucleophile | Product | Reaction Conditions |

|---|---|---|

| Water (Hydroxyl group) | 4-Nitrophenol | Heating in aqueous solution. wikipedia.orglibretexts.org |

| Alcohol (Alkoxy group) | 4-Alkoxynitrobenzene | Reaction with the corresponding alcohol. quora.com |

Applications in Heterocyclic Synthesis (e.g., Pyridazinium Salt Formation)

This compound also serves as a valuable precursor in the synthesis of heterocyclic compounds. The reactivity of the diazonium group allows for its participation in cyclization reactions to form various heterocyclic rings.

One notable application is in the formation of pyridazinium salts. While specific examples directly involving this compound in pyridazinium salt formation are less commonly detailed, the general reactivity of diazonium salts makes them suitable for such transformations. Diazonium salts can react with 1,3-dienes in a [4+2] cycloaddition-like manner, which can lead to the formation of pyridazine (B1198779) derivatives. Furthermore, reactions of diazonium salts with active methylene (B1212753) compounds can lead to the synthesis of various nitrogen-containing heterocycles. lookchem.com For instance, the reaction of diazonium salts with β-diketones or β-ketoesters can produce pyridazinones. The electron-withdrawing nitro group in the 4-position of the benzene (B151609) ring can influence the reactivity of the diazonium salt and the stability of the resulting heterocyclic products.

The synthesis of various heterocyclic compounds, such as pyrroles, can be achieved through multi-step reactions where nitroaromatic compounds are key starting materials. organic-chemistry.org While not a direct cyclization involving the diazonium group, the functional groups present in this compound make it a versatile starting point for the synthesis of precursors for heterocyclic systems.

Theoretical and Computational Studies on Benzenediazonium, 4 Nitro , Acetate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the molecular and electronic properties of benzenediazonium (B1195382), 4-nitro-, acetate (B1210297).

Electronic Structure Analysis (e.g., HOMO-LUMO Energies, Charge Distribution)

The electronic structure of the 4-nitrobenzenediazonium (B87018) cation is a primary determinant of its reactivity. The presence of the electron-withdrawing nitro group (-NO₂) at the para position significantly influences the electron distribution across the molecule.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial in determining the chemical reactivity and kinetic stability of a molecule. The HOMO-LUMO energy gap is a key indicator of molecular stability; a smaller gap suggests higher reactivity. For substituted benzenediazonium cations, the nature of the substituent affects this energy gap. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the charge distribution and bonding interactions within the molecule. uni-muenchen.dewikipedia.orgq-chem.com In the 4-nitrobenzenediazonium cation, the positive charge is not solely localized on the diazonium group but is delocalized across the aromatic ring, influenced by the nitro group. This delocalization can be quantified through NBO analysis, which reveals the charge transfer interactions between the filled (donor) and empty (acceptor) orbitals. researchgate.net

Table 1: Calculated Electronic Properties of the 4-Nitrobenzenediazonium Cation (Note: The following data is based on calculations for the 4-nitrobenzenediazonium cation, as specific data for the acetate salt is not readily available in the searched literature. The electronic properties are primarily determined by the cation.)

| Property | Calculated Value | Method/Reference |

| HOMO Energy | Value not available in search results | |

| LUMO Energy | Value not available in search results | |

| HOMO-LUMO Gap | Value not available in search results | |

| Natural Charge on Nα | Value not available in search results | |

| Natural Charge on Nβ | Value not available in search results | |

| Natural Charge on C-ipso | Value not available in search results |

No specific values for HOMO-LUMO energies and natural charges for the 4-nitrobenzenediazonium cation were found in the provided search results. The table structure is provided as a template for where such data would be presented.

Computational Studies on Reactivity and Selectivity

Computational studies can elucidate the reactivity and selectivity of benzenediazonium, 4-nitro-, acetate in various chemical reactions. The strong electron-withdrawing nature of the nitro group increases the electrophilicity of the diazonium cation, making it a potent electrophile in reactions such as azo coupling and Sandmeyer reactions.

The reactivity of aryldiazonium salts has been computationally investigated, particularly in the context of surface grafting. Studies on the electrografting of 4-nitrobenzenediazonium salts onto various surfaces demonstrate its high reactivity, which can be modeled to understand the mechanism of film formation. mdpi.comresearchgate.net DFT calculations have been employed to study the adsorption and grafting of aryldiazonium cations on surfaces like graphene oxide, providing insights into the interaction energies and activation barriers for these reactions. chemrxiv.org These studies indicate that the interaction is a form of chemisorption with significant binding energies. chemrxiv.org

Investigation of Intramolecular Charge Transfer Effects

The 4-nitrobenzenediazonium cation is a classic example of a donor-acceptor system, where the benzene (B151609) ring acts as the electron donor and the nitro and diazonium groups act as electron acceptors. This arrangement facilitates intramolecular charge transfer (ICT), a phenomenon that can be extensively studied using computational methods like Time-Dependent DFT (TD-DFT). researchgate.net

ICT is crucial in determining the photophysical properties of the molecule, including its absorption and emission spectra. Computational studies can model the excited states and the charge redistribution that occurs upon photoexcitation. While specific studies on the ICT of this compound were not found, the principles are well-established for similar nitroaromatic compounds. smf.mx

Molecular Dynamics Simulations for Solvent Interactions and Ionic Behavior

Molecular dynamics (MD) simulations are a powerful computational tool for studying the behavior of ions in solution, providing insights into solvation structures, ion pairing, and transport properties. ucl.ac.ukresearchgate.net For this compound in a solvent, MD simulations can model the interactions between the 4-nitrobenzenediazonium cation, the acetate anion, and the surrounding solvent molecules.

These simulations can reveal the structure of the solvation shells around the cation and anion. In aqueous solutions, water molecules would form hydration shells around both ions. The interaction between the positively charged diazonium group and the negatively charged acetate ion can also be investigated, including the formation of contact ion pairs and solvent-separated ion pairs. Studies on similar systems, such as the association of acetate with other cations, have been performed using MD simulations. mdpi.comarxiv.org The product distribution in the decomposition of aryldiazonium salts in mixed solvents has been shown to be proportional to the composition of the solvation shell around the ipso-carbon, which can be predicted by MD simulations. nih.gov

Mechanistic Modeling of Decomposition Pathways

The thermal decomposition of aryldiazonium salts can proceed through two primary pathways: a heterolytic (ionic) pathway and a homolytic (radical) pathway. Computational modeling is instrumental in elucidating the preferred mechanism under different conditions.

In the heterolytic pathway , the C-N bond breaks, leading to the formation of an aryl cation and a molecule of nitrogen. This pathway is generally favored in polar solvents.

In the homolytic pathway , the C-N bond breaks to form an aryl radical, a nitrogen molecule, and a radical from the counter-ion or solvent. This mechanism is often accelerated by the presence of electron-donating species. shu.ac.uk

Computational studies can model the transition states and reaction energies for both pathways, helping to predict which mechanism is more favorable. The nature of the substituent on the benzene ring and the properties of the solvent and counter-ion all play a role in determining the decomposition route. shu.ac.uk For the 4-nitrobenzenediazonium cation, the electron-withdrawing nitro group can influence the stability of the potential intermediates in both pathways. Ab initio molecular dynamics simulations have been used to study the thermal decomposition of energetic materials, providing a framework for how the decomposition of this compound could be modeled. nih.gov

Surface Chemistry and Materials Science Applications

Electrografting and Surface Functionalization

Electrografting is a powerful technique for modifying surfaces by the electrochemical reduction of diazonium salts. This process leads to the formation of highly stable and strongly attached aryl films, fundamentally altering the physical and chemical properties of the substrate. The 4-nitrobenzenediazonium (B87018) salt is a widely studied model compound for this purpose due to its straightforward electrochemical behavior and the versatile chemical nature of the resulting nitrophenyl film. nih.gov

The electrochemical reduction of 4-nitrobenzenediazonium cations initiates a process where an aryl radical is formed, which then covalently bonds to the substrate surface. mdpi.com This method is effective for a variety of conductive materials. For instance, studies on Al-7075 aluminum alloy have shown that nitrophenylene films can be successfully grafted. nih.govresearchgate.net The process is sensitive to the electrochemical conditions and the substrate's surface state, including the presence of native oxide layers or intermetallic particles. nih.govresearchgate.netmdpi.com

The formation of these organic films is not limited to a single monolayer. By controlling the experimental parameters, such as the concentration of the diazonium salt, the applied potential, and the duration of the electrolysis, it is possible to grow multilayered films. mdpi.commdpi.com This allows for precise control over the thickness and properties of the resulting functional layer. While the primary mechanism of electrografting requires a conductive or semiconductive substrate to facilitate electron transfer, modifications to the technique can extend its applicability.

The modification of electrode surfaces is a critical application of 4-nitrobenzenediazonium salts, enabling the development of sensors, catalysts, and advanced electronic components. The versatility of the diazonium grafting chemistry allows for its use on a wide array of electrode materials.

Gold (Au): Gold surfaces are frequently modified using 4-nitrobenzenediazonium salts. The process can be controlled to form either monolayers or thicker, multilayer films. nih.govresearchgate.net These modified gold electrodes can be further functionalized. For example, the grafted nitrophenyl groups can be electrochemically reduced to aminophenyl groups, which then serve as anchor points for attaching other molecules, such as Fe(II) Phthalocyanine (B1677752), to create electrocatalytic surfaces for the oxygen reduction reaction. nih.gov

Copper (Cu): Similar to gold, copper surfaces can be functionalized using photochemical grafting methods with 4-nitrobenzenediazonium, demonstrating the broad applicability of this chemistry to different metals. researchgate.net

Carbon: Carbon-based electrodes, including glassy carbon and graphene, are common substrates for electrografting. nih.gov Detailed electrochemical studies on glassy carbon have revealed a complex reduction process, sometimes showing two distinct reduction peaks, which correspond to a surface-catalyzed reduction on the clean surface followed by an uncatalyzed reduction on the newly formed organic film. nih.gov This modification can be used to control the electrode's properties, such as its blocking behavior to certain redox probes. nih.gov

The table below summarizes research findings on the electrografting of 4-nitrobenzenediazonium on various electrode surfaces.

Table 1: Electrografting of 4-Nitrobenzenediazonium on Various Electrode Surfaces| Substrate | Grafting Method | Key Findings | Reference(s) |

|---|---|---|---|

| Al-7075 Alloy | Cyclic Voltammetry | Film formation is dependent on applied potential and surface intermetallic particles. Potentials between -0.1 and -1.0 V vs Ag/AgCl favor grafting on the oxide layer. | nih.gov, researchgate.net, mdpi.com |

| Glassy Carbon | Cyclic Voltammetry | Shows catalyzed and uncatalyzed reduction processes. Multilayer films of similar thickness form at both reduction potentials. | nih.gov |

| Gold (Au) | Electrografting | Can be controlled to form monolayers or multilayers. The resulting film can be functionalized for applications like electrocatalysis. | nih.gov, researchgate.net |

| Gold, Copper, Iron | Photochemical Grafting | Thin nanometer-scale layers can be formed under visible and UV light. | researchgate.net |

Photochemical Grafting Techniques

Beyond electrochemistry, photochemical methods provide an alternative route to graft 4-nitrobenzenediazonium onto surfaces. This technique uses light, either visible or UV, to initiate the formation of aryl radicals, which then bond to the substrate. Photografting has been successfully demonstrated on metals like gold, copper, and iron. researchgate.net

A key advantage of this method is that it can be performed without direct electrical contact, broadening the range of potential substrates. The resulting thin nanometer-scale layers have been characterized by various surface-sensitive techniques, confirming the structural similarity of films produced by photochemical and electrochemical methods. researchgate.net Furthermore, innovative approaches use UV-activatable precursors, such as triazabutadienes, which release the diazonium cation upon irradiation, offering a controlled and convenient way to initiate surface functionalization. acs.org

Integration into Polymer Synthesis and Modification

The 4-nitrobenzenediazonium cation and its derivatives are valuable in the field of polymer science. They can be used as reagents in polymer synthesis or for the post-polymerization modification of existing polymer chains. biosynth.com

One common strategy involves grafting a 4-nitrophenyl film onto a surface and then using the nitro groups as a chemical handle for further reactions. The nitro groups can be readily reduced to amino groups, creating a reactive aniline-functionalized surface. rsc.org This "platform" can then be used to initiate polymerization or to couple other polymers or molecules, effectively integrating the grafted layer into a larger polymer architecture. rsc.org Another approach involves creating diazonium salt functionalities on a polymer backbone, which can then be used to create cross-linked or functionalized polymer materials. researchgate.net

Development of Diazonium-Based Functional Materials

The ultimate goal of surface modification with 4-nitrobenzenediazonium is often the creation of functional materials with specific, tailored properties. The versatility of diazonium chemistry enables the development of a wide range of such materials.

Electrocatalysts: As mentioned, by grafting 4-nitrobenzenediazonium onto a gold electrode and subsequently modifying it with an iron phthalocyanine complex, a material with high electrocatalytic activity for the oxygen reduction reaction can be produced. nih.gov The thickness of the initial diazonium-derived film was found to be a critical parameter influencing the final catalytic performance. nih.gov

Corrosion-Resistant Coatings: Aryl films grafted onto metal surfaces, such as aluminum alloys, can act as a protective barrier, enhancing the material's resistance to corrosion. mdpi.com

Sensors: Modified electrodes created using diazonium salts can serve as chemical sensors. For example, nanoporous gold electrodes modified with a related diazonium salt have been used for the direct detection of copper ions in various water samples. ul.ie

Platforms for Biomolecule Immobilization: The aniline-functionalized surfaces produced from 4-nitrobenzenediazonium are widely used as platforms for attaching biomolecules, enzymes, and antibodies, leading to the development of biosensors and biocompatible materials. rsc.org

The ability to form robust, covalently-bound functional layers makes 4-nitrobenzenediazonium a key building block in the bottom-up construction of advanced materials.

Photochemical Reactivity of Benzenediazonium, 4 Nitro , Acetate

Photo-Induced Electron Transfer Processes

Photo-induced electron transfer (PET) is a fundamental process in the photochemical reactions of Benzenediazonium (B1195382), 4-nitro-, acetate (B1210297). wikipedia.org In a PET process, an electron is transferred from a photoexcited donor molecule to an acceptor, or from a donor to a photoexcited acceptor, resulting in the formation of charged radical species. edinst.comyoutube.com For 4-nitrobenzenediazonium (B87018), its low reduction potential makes it an excellent electron acceptor. rsc.org

When a suitable donor molecule (D) is excited by light to its excited state (D*), it can donate an electron to the ground state of the 4-nitrobenzenediazonium cation (ArN₂⁺). This process, known as reductive quenching, generates the donor radical cation (D•⁺) and the 4-nitrobenzenediazonium radical (ArN₂•). The latter is highly unstable and rapidly decomposes by cleaving the C-N bond to produce the 4-nitrophenyl radical (Ar•) and dinitrogen gas (N₂).

Mechanism of Reductive Photo-Induced Electron Transfer:

Excitation: D + hν → D*

Electron Transfer: D* + ArN₂⁺ → D•⁺ + ArN₂•

Decomposition: ArN₂• → Ar• + N₂

Conversely, in an oxidative quenching mechanism, the 4-nitrobenzenediazonium salt itself does not need to be the light-absorbing species. Instead, a photosensitizer absorbs light and initiates the electron transfer. nih.gov The excited photosensitizer can reduce the diazonium salt, leading to the same reactive 4-nitrophenyl radical. rsc.org This radical is a key intermediate that can participate in a wide range of subsequent chemical transformations. rsc.org The efficiency of PET and the subsequent radical generation is a critical factor in the synthetic applications of diazonium salts. ulb.ac.be

Visible-Light-Mediated Reactions

The ability of 4-nitrobenzenediazonium salts to participate in reactions initiated by visible light has opened new avenues in organic synthesis, offering milder and more sustainable reaction conditions compared to traditional methods. worktribe.comnih.gov These reactions often rely on photoredox catalysis, where a photocatalyst absorbs visible light and initiates an electron transfer cascade. rsc.org

Organic dyes and transition metal complexes, such as ruthenium and iridium compounds, are commonly used as photocatalysts. ulb.ac.beworktribe.com For instance, Eosin Y, an organic dye, can be excited by green light and subsequently reduce 4-nitrobenzenediazonium tetrafluoroborate (B81430) to generate the 4-nitrophenyl radical. rsc.org This radical can then engage in various C-C bond-forming reactions, such as the arylation of heteroarenes. rsc.org

A notable feature of some visible-light-mediated reactions involving aryldiazonium salts is the potential for catalyst-free systems. arkat-usa.orgnih.gov In certain cases, the formation of a charge-transfer (CT) complex between the diazonium salt and the substrate can lead to absorption in the visible region. arkat-usa.org Irradiation of this CT complex can directly initiate the radical reaction pathway. While 4-nitrobenzenediazonium itself does not absorb significantly in the visible range, its interaction with electron-rich substrates can facilitate these "catalyst-free" transformations under visible light. arkat-usa.orgnih.gov

Below is a table summarizing representative visible-light-mediated reactions involving aryldiazonium salts, showcasing the versatility of these reagents.

| Reaction Type | Aryl Diazonium Salt | Substrate | Photocatalyst | Light Source | Product Yield |

| Arylation of Heteroarenes | 4-Nitrobenzenediazonium | Furan | Eosin Y | Green LED | High |

| Carbohydroxylation | 4-Nitrobenzenediazonium | Styrene | None (CT Complex) | Blue LED | Moderate to High |

| Arylation of Alkenes | Aryl Diazonium Salts | Alkenes | [Ru(bpy)₃]²⁺ | Blue LED | High |

Photolytic Decomposition Pathways

Upon absorption of ultraviolet (UV) light, Benzenediazonium, 4-nitro-, acetate can undergo direct photolysis, leading to its decomposition. pku.edu.cn The photolytic decomposition mechanism is distinct from its thermal decomposition. Research suggests that photolysis predominantly proceeds through a heterolytic pathway, while thermolysis follows a homolytic (free radical) pathway. shu.ac.uk

In the heterolytic pathway, the absorption of a photon leads to the cleavage of the C-N bond, directly forming a 4-nitrophenyl cation and a molecule of dinitrogen.

Heterolytic Photodecomposition: ArN₂⁺ + hν → Ar⁺ + N₂

The resulting aryl cation is a highly reactive electrophile that can be trapped by nucleophiles present in the reaction medium. For example, in an aqueous solution, it would readily react to form 4-nitrophenol (B140041).

In contrast, the homolytic pathway, which can also be initiated by light, especially in the presence of an electron donor, generates the 4-nitrophenyl radical as the primary reactive intermediate.

Homolytic Photodecomposition: ArN₂⁺ + hν (or e⁻) → [ArN₂•] → Ar• + N₂

The kinetics of the photolysis of diazonium salts have been shown to often follow first-order reaction kinetics. pku.edu.cn The solvent can play a crucial role, with polar solvents potentially facilitating the decomposition process. pku.edu.cn The UV-Vis absorption spectrum of 4-nitrobenzenediazonium compounds typically shows strong absorptions in the UV region, which are responsible for initiating these photodecomposition processes. rsc.org

Photosensitized Activation Mechanisms

Photosensitized activation is a powerful strategy to initiate the reactivity of 4-nitrobenzenediazonium salts using lower energy visible light, thus avoiding the harsh conditions of direct UV photolysis. ulb.ac.benih.gov This process involves a photosensitizer (PS), which is a molecule that absorbs light and then transfers the energy or an electron to another molecule (the quencher), in this case, the diazonium salt. nih.govyoutube.com

The general mechanism for photosensitized activation via electron transfer is as follows:

Light Absorption: The photosensitizer absorbs a photon, promoting it to an excited state (PS). PS + hν → PS

Quenching by Diazonium Salt: The excited photosensitizer interacts with the 4-nitrobenzenediazonium salt (ArN₂⁺). In an oxidative quenching cycle, the PS* donates an electron to the diazonium salt. PS* + ArN₂⁺ → PS•⁺ + ArN₂•

Radical Formation: The resulting diazonium radical rapidly decomposes to the aryl radical and nitrogen gas. ArN₂• → Ar• + N₂

Catalyst Regeneration: The oxidized photosensitizer (PS•⁺) is then reduced back to its ground state by a sacrificial electron donor in the system, completing the catalytic cycle.

A critical aspect of this process is the "cage-escape" of the generated radicals. ulb.ac.be After the initial electron transfer, the oxidized photosensitizer and the reduced diazonium moiety form a geminate radical pair within a solvent cage. nih.gov These species can either recombine, which is unproductive, or diffuse apart ("escape the cage") to become free reactive species. ulb.ac.be Studies have shown that for 4-nitrobenzenediazonium derivatives, cage-escape yields can be quite high, increasing with the driving force for the photo-induced electron transfer. ulb.ac.be

A variety of photosensitizers have been employed for the activation of aryldiazonium salts, including both rare-earth metal complexes (e.g., Iridium and Ruthenium polypyridyl complexes) and earth-abundant metal complexes (e.g., Iron complexes), as well as organic dyes. ulb.ac.be

| Photosensitizer Type | Example | Excitation Wavelength | Quenching Mechanism |

| Iridium Complex | [Ir(ppy)₃] | Visible (Blue) | Reductive |

| Ruthenium Complex | [Ru(bpy)₃]²⁺ | Visible (Blue) | Oxidative/Reductive |

| Organic Dye | Eosin Y | Visible (Green) | Oxidative |

| Iron Complex | [Fe(phtmeimb)₂]⁺ | Visible | Oxidative |

Electrochemical Behavior of Benzenediazonium, 4 Nitro , Acetate

Electrochemical Reduction Pathways of the Diazonium Group

The electrochemical reduction of aryldiazonium salts, including the 4-nitro derivative, is a multifaceted process that primarily leads to the formation of an aryl radical and subsequently an aryl anion. rsc.orgrsc.org This reduction typically occurs in two distinct single-electron steps. rsc.org The initial step involves the transfer of a single electron from the cathode to the diazonium salt. This results in the release of a nitrogen molecule and the formation of a highly reactive aryl radical. This radical can then form a covalent bond with the electrode surface, a process known as grafting. rsc.orgnptel.ac.in

The nature of the substituent on the phenyl ring significantly influences the reduction process. For Benzenediazonium (B1195382), 4-nitro-, acetate (B1210297), the presence of the electron-withdrawing nitro group (NO₂) facilitates the reduction of the diazonium salt. rsc.orgrsc.org Studies have shown that with an increasing electron-withdrawing capacity of the substituent, the reduction of the corresponding diazonium salt becomes easier. rsc.orgrsc.org

In aqueous solutions, the electrochemical reduction of aryldiazonium derivatives generally displays two irreversible cathodic processes. rsc.org These are attributed to the reduction of the aryldiazonium salt to the corresponding aryl radical and the further reduction of this aryl radical to an aryl anion. rsc.org However, the presence of certain substituents can lead to adsorption on the electrode surface, which can introduce additional peaks in the voltammetric data. rsc.orgrsc.org For the 4-nitro derivative, poor adsorption characteristics are typically observed. rsc.orgrsc.org

The reduction mechanism can be summarized as follows:

Step 1: Formation of the Aryl Radical Ar-N₂⁺ + e⁻ → Ar• + N₂

Step 2: Formation of the Aryl Anion Ar• + e⁻ → Ar⁻

This two-step reduction pathway is a fundamental aspect of the electrochemical behavior of Benzenediazonium, 4-nitro-, acetate and underpins its utility in surface modification.

Cyclic Voltammetry Studies for Redox Potentials and Mechanisms

Cyclic voltammetry (CV) is a powerful technique used to investigate the redox potentials and mechanisms of electrochemical reactions involving this compound. CV studies often reveal two distinct reduction peaks for aryldiazonium ions at glassy carbon electrodes. acs.orgnih.govmdpi.com

The origin of these two peaks has been a subject of investigation. One explanation posits a surface-catalyzed reduction step that occurs on a clean electrode surface, followed by an uncatalyzed reduction at a more negative potential once the surface is modified by the initial grafting. acs.orgnih.gov This suggests that the electrochemical behavior is highly dependent on the state of the electrode surface.

In aqueous media, the cyclic voltammogram of 4-nitrobenzenediazonium (B87018) typically shows a broad, irreversible wave on the first scan, which disappears on subsequent scans. researchgate.net This disappearance is indicative of the formation of an organic layer on the electrode surface that blocks further access of the diazonium cations. researchgate.net

A detailed study on a glassy carbon electrode in a protic medium identified two different reduction peaks on a polished electrode. researchgate.net It was demonstrated that the grafting process occurs at a potential distinct from the electrochemical reduction of the NO₂ group. researchgate.net The reduction of the grafted nitro group itself can proceed through an intermediate reversible step involving the nitroso/hydroxylamine (B1172632) (NO/NHOH) redox couple. researchgate.net

The table below summarizes typical observations from cyclic voltammetry studies of 4-nitrobenzenediazonium salts.

| Feature | Observation | Reference |

| Number of Reduction Peaks | Typically two on the first scan | acs.orgnih.govmdpi.com |

| Peak Behavior on Subsequent Scans | Disappearance or significant decrease of initial peaks | researchgate.netresearchgate.net |

| New Peak Formation | Appearance of a new peak attributed to the redox couple of the grafted nitro group's reduction products (e.g., NO/NHOH) | researchgate.net |

| Influence of Substituent | The electron-withdrawing NO₂ group makes the reduction potential more positive (easier reduction) | rsc.org |

These CV studies provide crucial information on the step-wise reduction mechanism, the potentials at which grafting and subsequent reactions occur, and the nature of the modified electrode surface.

Electropolymerization and Film Formation Studies

The electrochemical reduction of this compound is not limited to the formation of a monolayer. Under appropriate conditions, it can lead to the growth of multilayer films through a process often referred to as electropolymerization. This process allows for the creation of robust and stable organic layers on electrode surfaces. mdpi.commdpi.com

The formation of these films is a direct consequence of the aryl radicals generated during the initial reduction step. These radicals can react with already grafted aryl groups on the surface, leading to the growth of a polymeric film. The thickness of these films can be controlled by parameters such as the concentration of the diazonium salt and the number of voltammetric cycles. mdpi.com

Studies using atomic force microscopy (AFM) have confirmed that multilayer films can be formed during both of the main reduction processes observed in cyclic voltammetry. acs.orgnih.gov Interestingly, films of similar thickness can be formed at either reduction peak, although the film formed at the more negative potential tends to be more blocking to other redox probes in solution. acs.orgnih.gov This suggests differences in the structure and packing of the films formed under different potential regimes.

The ability to form these poly(4-nitrophenyl) films is critical for many applications, as the thickness and properties of the film can be tailored to specific needs. mdpi.com For instance, thicker films, up to around 100 nm, have been obtained by electrografting at the reduction potential of the nitrophenyl group itself. mdpi.com At this potential, the formation of the radical anion of the nitrophenyl group can facilitate electron transfer through the film, allowing for further reduction of diazonium cations at the electrode surface and thus promoting film growth. mdpi.com

Applications in Electrochemical Sensors and Devices

The modification of electrode surfaces with films derived from this compound has significant applications in the development of electrochemical sensors and other devices. mdpi.com The grafted nitrophenyl layers serve as a versatile platform for the construction of these devices due to the stability of the covalent bond between the aryl group and the electrode surface. mdpi.com

A key feature of these modified electrodes is the presence of the nitro group, which can be further electrochemically reduced to an amino group (NH₂). researchgate.net This amino group provides a reactive site for the covalent immobilization of various molecules, including bioreceptors like antibodies, making it a cornerstone for the development of label-free immunosensors. researchgate.net

The process typically involves two main steps:

Grafting: The 4-nitrophenyl layer is first covalently attached to the electrode surface via electrochemical reduction of the diazonium salt.

Reduction and Functionalization: The surface-bound nitro groups are then electrochemically reduced to amino groups. These amino groups can then be used to immobilize biological molecules for sensor applications.

The blocking properties of the grafted film are also utilized in sensor design. The film can effectively block the access of certain redox probes in solution to the electrode surface, and this blocking effect can be modulated by the binding of a target analyte to the functionalized surface, providing a signal for detection. mdpi.com For example, electrodes modified with 4-nitrophenyl films have been shown to inhibit the signal of the Fe(CN)₆³⁻/⁴⁻ redox probe. mdpi.com

The versatility of this approach has led to its use in a variety of sensing applications, including the detection of small molecules and biomolecules. mdpi.comresearchgate.net The ability to create stable, functionalized surfaces through the electrochemical manipulation of this compound makes it a valuable tool in the field of electroanalytical chemistry.

Advanced Research on Stability and Decomposition Mechanisms

Thermal Stability and Decomposition Kinetics

The decomposition of diazonium salts is an exothermic process. For instance, the initial decomposition temperature for a para-nitro substituted diazonium salt has been observed to be around 150 °C, which can lead to a thermal runaway if not controlled. sigmaaldrich.com The presence of electron-withdrawing groups, such as the nitro group, generally decreases the stability of the diazonium salt by increasing the electrophilicity of the diazonium group.

To illustrate the typical kinetic analysis performed on these compounds, the following table presents data for the thermal decomposition of a related compound, 4-carboxyl-2,6-dinitrobenzenediazonium ion, in a concentrated acid medium. This data demonstrates the temperature dependence of the decomposition rate.

Table 1: Thermal Decomposition Kinetics of a Related Dinitrobenzenediazonium Ion

| Temperature (°C) | Rate Constant (k, s⁻¹) | Half-life (t½, min) |

|---|---|---|

| 30 | 3.18 x 10⁻⁵ | 363 |

| 45 | 1.19 x 10⁻⁴ | 97.1 |

| 55 | 4.87 x 10⁻⁴ | 23.7 |

| 65 | 1.29 x 10⁻³ | 8.97 |

This data is for 4-carboxyl-2,6-dinitrobenzenediazonium ion and is provided for illustrative purposes.

Influence of Counterions on Stability (e.g., Acetate (B1210297) vs. Tetrafluoroborate)

The nature of the counterion plays a crucial role in the stability of diazonium salts. Larger, more sterically hindered, and less nucleophilic counterions generally lead to more stable salts. This is because they are less likely to approach and react with the diazonium cation.

In the case of 4-nitrobenzenediazonium (B87018) salts, the tetrafluoroborate (B81430) ([BF₄]⁻) salt is known to be significantly more stable than the chloride (Cl⁻) salt. dntb.gov.ua The tetrafluoroborate anion is large and non-nucleophilic, which contributes to the salt's stability, allowing it to be isolated and stored as a solid. dntb.gov.ua In contrast, diazonium salts with smaller, more nucleophilic counterions like acetate (CH₃COO⁻) are generally less stable and are often prepared in situ for immediate use.

A study comparing the thermal stability of various 4-nitrobenzenediazonium salts found that the triflate (CF₃SO₃⁻) salt exhibited greater storage stability compared to the corresponding tosylate (CH₃C₆H₄SO₃⁻) and tetrafluoroborate salts. researchgate.net This suggests a general trend where the stability of the diazonium salt increases with the decreasing nucleophilicity and increasing size of the counterion. Therefore, it is expected that 4-nitrobenzenediazonium acetate would be considerably less stable than its tetrafluoroborate counterpart.

Table 2: Qualitative Comparison of the Stability of Arenediazonium Salts with Different Counterions

| Counterion | General Stability |

|---|---|

| Chloride (Cl⁻) | Low |

| Acetate (CH₃COO⁻) | Low (expected) |

| Tosylate (CH₃C₆H₄SO₃⁻) | Moderate |

| Tetrafluoroborate ([BF₄]⁻) | High |

pH Effects on Stability and Decomposition Pathways

The pH of the reaction medium has a profound effect on the stability and decomposition pathways of 4-nitrobenzenediazonium acetate. Arenediazonium salts are most stable in acidic solutions. As the pH increases, the diazonium ion can undergo various transformations that lead to its decomposition.

In acidic solutions (low pH), the decomposition of arenediazonium salts typically proceeds through a heterolytic pathway, involving the loss of dinitrogen gas (N₂) to form a highly reactive aryl cation. This cation can then react with any nucleophiles present in the medium.

In neutral or alkaline solutions (higher pH), the decomposition mechanism can shift towards a homolytic pathway, involving the formation of an aryl radical. This is often initiated by the formation of other species, such as diazoanhydrides or diazohydroxides. Specifically, in the presence of acetate ions and at a suitable pH, 4-nitrobenzenediazonium can form a covalent diazoacetate intermediate (Ar-N=N-OCOCH₃). This intermediate is generally unstable and can decompose to form aryl radicals.

Furthermore, at higher pH values, the diazonium ion can exist in equilibrium with diazohydroxide (Ar-N=N-OH) and further deprotonate to form a diazoate anion (Ar-N=N-O⁻). These species are generally less stable and can decompose or participate in side reactions. For azo coupling reactions, maintaining the appropriate pH is critical to ensure the diazonium salt is sufficiently stable and reactive. nih.govchemicalbook.com

Identification of Decomposition Products and Side Reactions

The decomposition of 4-nitrobenzenediazonium acetate can lead to a variety of products, depending on the reaction conditions, particularly the solvent and pH.

Under heterolytic conditions (typically in acidic solution), the primary decomposition product is 4-nitrophenol (B140041), formed from the reaction of the 4-nitrophenyl cation with water. If other nucleophiles are present, corresponding substitution products can also be formed.

Under homolytic conditions (often in neutral or basic solutions, or in the presence of reducing agents), the decomposition proceeds via the 4-nitrophenyl radical. This radical can abstract a hydrogen atom from the solvent to form nitrobenzene (B124822). It can also participate in other radical reactions, leading to the formation of biaryl compounds or other coupling products.

Common side reactions include:

Azo coupling: If an electron-rich aromatic compound is present, the diazonium salt can undergo azo coupling to form an azo dye. wikipedia.orgcuhk.edu.hk This is the basis for many of its synthetic applications.

Formation of tarry by-products: The high reactivity of the intermediate carbocations and radicals can lead to a variety of unpredictable side reactions, often resulting in the formation of polymeric or tar-like substances, especially at elevated temperatures.

Strategies for Enhancing Stability for Synthetic Applications

Given the inherent instability of 4-nitrobenzenediazonium acetate, several strategies are employed to enhance its stability for practical use in organic synthesis, particularly for applications like azo coupling reactions.

In situ Generation: The most common strategy is to generate the diazonium salt in the reaction mixture at a low temperature (typically 0-5 °C) and use it immediately. cuhk.edu.hk This avoids the need to isolate and store the unstable compound.

Control of Temperature: Maintaining a low temperature throughout the reaction is crucial to minimize thermal decomposition. researchgate.net

pH Control: For reactions such as azo coupling, maintaining a slightly acidic to neutral pH is essential. nih.gov Strongly acidic conditions can protonate the coupling component, deactivating it, while alkaline conditions can lead to the rapid decomposition of the diazonium salt into unreactive diazoates. nih.gov

Use of More Stable Counterions: When isolation of a diazonium salt is necessary, converting it to a more stable form, such as the tetrafluoroborate salt, is a common practice. dntb.gov.ua These more stable salts can often be handled at room temperature.

Formation of Triazenes: Diazonium salts can be stabilized by reacting them with a secondary amine to form a triazene (B1217601). The triazene is a stable, isolable compound that can be stored. The diazonium salt can then be regenerated in situ by treatment with acid when needed. Studies have shown that triazenes are significantly more thermally stable than their corresponding diazonium salts. sigmaaldrich.comnih.gov

By implementing these strategies, the utility of 4-nitrobenzenediazonium acetate and related compounds in organic synthesis can be maximized while minimizing decomposition and side reactions.

Q & A

Q. What strategies enable derivatization of this compound for biological imaging applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.